Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate
Overview
Description
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the CAS Number: 2060006-13-3 . It has a molecular weight of 264.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O2S.Na/c1-4-7(2)8(3)12-11-13-9(6-16-11)5-10(14)15;/h6-8H,4-5H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure. For a detailed structural analysis, specialized software or databases that can interpret and visualize this InChI code would be needed.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like solubility, melting point, or spectral data are not provided in the search results.Scientific Research Applications
Overview
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate is a compound that, due to its complex structure, might be involved in various scientific research areas. However, specific applications of this exact compound in scientific research are not directly found in the available literature. Instead, the research implications of similar compounds, such as sodium acetate and its relevance in various scientific contexts, provide insight into potential applications. These applications span across microbiology, food safety, psychiatry, and energy storage technologies, reflecting the broad utility of sodium-based compounds in scientific research.
Microbial Food Safety
Sodium acetate, a related compound, shows significant antimicrobial properties, contributing to the microbial safety and quality of foods. Its efficacy against pathogenic and spoilage microorganisms highlights its importance in food preservation and safety (Taormina, 2010).
Psychiatry and Neurobiology
In psychiatry, sodium-based compounds have been investigated for their therapeutic potential. Sodium acetate's structural analog, tianeptine, a compound with antidepressant and anxiolytic properties, offers insights into the neurobiological mechanisms underlying mood, anxiety, and emotional learning. This underscores the relevance of sodium compounds in developing psychiatric treatments (McEwen & Olié, 2005).
Energy Storage
Sodium acetate trihydrate (SAT) is explored as a flexible and reliable thermal energy storage material. Its properties, such as high energy storage density and the ability to store heat almost loss-free, make it an ideal candidate for enhancing energy systems, particularly in harnessing renewable energies like solar power (Wang et al., 2021).
Fermentation and Yeast Response
In the context of Saccharomyces cerevisiae, sodium acetate acts as an inhibitor/stressor, affecting fermentation processes. Understanding the yeast's cellular response to sodium acetate, including pathways like the HOG and Rim101 pathways, can significantly impact industrial yeast strain engineering for bioethanol and biofuel production (Watcharawipas et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
sodium;2-[2-(3-methylpentan-2-ylamino)-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-7(2)8(3)12-11-13-9(6-16-11)5-10(14)15;/h6-8H,4-5H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARYFOFGNFXNA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NC1=NC(=CS1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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